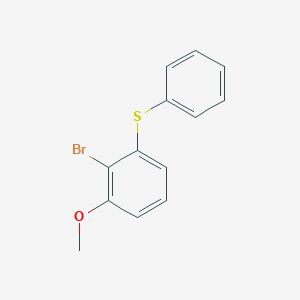
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-3-(phenylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Another approach involves the Suzuki-Miyaura coupling reaction, where 1-methoxy-3-(phenylsulfanyl)benzene is coupled with a brominated arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the bromine atom or the methoxy group can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst like iron(III) bromide.
Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, potassium carbonate, ethanol or water as solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Applications De Recherche Scientifique
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving aromatic compounds and sulfur-containing groups.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the methoxy and phenylsulfanyl groups can influence the reactivity and regioselectivity of these reactions .
In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can also participate in redox reactions, where it undergoes oxidation or reduction to form sulfoxides, sulfones, or thiols .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but lacks the phenylsulfanyl group.
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
3-Bromoanisole: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is unique due to the presence of both the methoxy and phenylsulfanyl groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
61405-50-3 |
|---|---|
Formule moléculaire |
C13H11BrOS |
Poids moléculaire |
295.20 g/mol |
Nom IUPAC |
2-bromo-1-methoxy-3-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrOS/c1-15-11-8-5-9-12(13(11)14)16-10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
RXJZQBLWNCVYQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)SC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
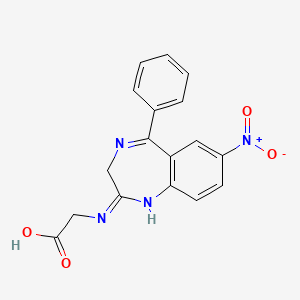

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

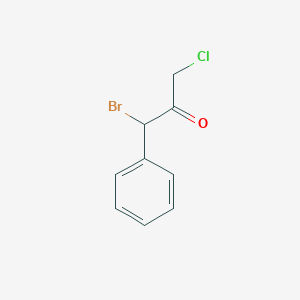
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
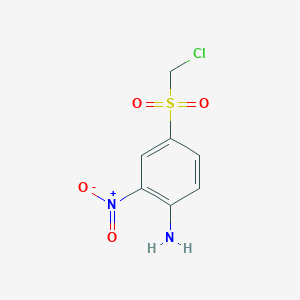
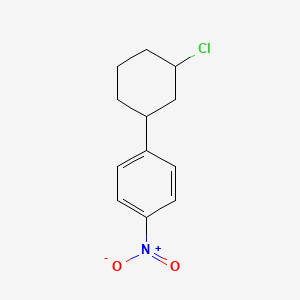
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
